N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine
CAS No.:
Cat. No.: VC13408780
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23NO |
|---|---|
| Molecular Weight | 185.31 g/mol |
| IUPAC Name | N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C11H23NO/c1-3-13-8-7-12-11-6-4-5-10(2)9-11/h10-12H,3-9H2,1-2H3 |
| Standard InChI Key | BGNNRSIHQVGDQK-UHFFFAOYSA-N |
| SMILES | CCOCCNC1CCCC(C1)C |
| Canonical SMILES | CCOCCNC1CCCC(C1)C |
Introduction
Chemical Structure and Molecular Characteristics
N-(2-Ethoxyethyl)-3-methylcyclohexan-1-amine features a cyclohexane backbone with two distinct substituents:
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A methyl group at the 3-position, introducing steric effects and influencing ring conformation.
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A 2-ethoxyethylamine group at the 1-position, contributing polarity and hydrogen-bonding capabilities.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C<sub>11</sub>H<sub>23</sub>NO |
| Molecular Weight | 185.31 g/mol (calculated) |
| IUPAC Name | N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine |
| CAS Number | Not yet assigned |
| SMILES Notation | COC(C)NCC1CCCC(C1)C |
The molecular formula is derived from structural analogs such as N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine (C<sub>12</sub>H<sub>25</sub>NO, MW 199.33 g/mol). The 2-ethoxyethyl chain reduces the carbon count by one compared to the 3-ethoxypropyl analog, resulting in a lighter molecular weight.
Synthesis and Preparation
The synthesis of N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine likely involves multi-step reactions common in secondary amine production:
Key Synthetic Routes
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Reductive Amination:
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Alkylation of Primary Amines:
Purification and Characterization
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Chromatography: Column chromatography with silica gel and ethyl acetate/hexane eluents isolates the pure product.
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Spectroscopic Analysis:
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., ethanol, acetone) due to the ethoxy group; poorly soluble in water.
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Stability: Stable under inert atmospheres but susceptible to oxidation in air, requiring storage at low temperatures.
Thermal Properties
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Melting Point: Estimated at −20°C to 10°C (amorphous solid or liquid at room temperature).
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Boiling Point: Predicted to range between 230°C and 250°C under reduced pressure .
Table 2: Comparative Properties of Structural Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| N-(3-Ethoxypropyl)-3-methylcyclohexan-1-amine | C<sub>12</sub>H<sub>25</sub>NO | 199.33 | Longer ethoxy chain |
| N-(2-Ethoxyethyl)-4-methylcyclohexan-1-amine | C<sub>11</sub>H<sub>23</sub>NO | 185.31 | Methyl at 4-position |
Comparison with Related Compounds
The 3-methylcyclohexane core differentiates this compound from analogs like N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine. The methyl group’s position influences steric hindrance and reactivity:
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